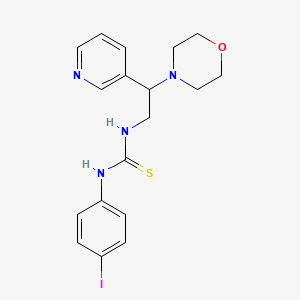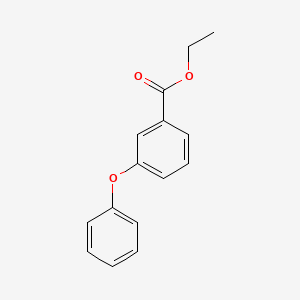
Ethyl 3-phenoxybenzoate
Overview
Description
Ethyl 3-phenoxybenzoate, also known as ethyl benzyl phenoxyacetate, is an organic compound . It is a colorless or white to yellow liquid or powder or crystals .
Synthesis Analysis
Ethyl 3-phenoxybenzoate can be synthesized from Ethanol and 3-Phenoxybenzoic acid . The synthesis is carried out at room temperature (20 – 25°C) with vigorous stirring for 1 hour .Molecular Structure Analysis
The molecular weight of Ethyl 3-phenoxybenzoate is 242.27 . The IUPAC name is ethyl 3-phenoxybenzoate . The InChI code is 1S/C15H14O3/c1-2-17-15 (16)12-7-6-10-14 (11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 .Chemical Reactions Analysis
The aromatic nitriles reacted with alcohols and HCl under Pinner conditions to form imidate hydrochlorides . The reaction was carried out with an equimolar ratio of reagents and stirring at 0 – 5°C for 1 – 2 hours .Physical And Chemical Properties Analysis
Ethyl 3-phenoxybenzoate is stored at room temperature . It is shipped at room temperature .Scientific Research Applications
Comprehensive Analysis of Ethyl 3-phenoxybenzoate Applications
Ethyl 3-phenoxybenzoate is a compound with a broad spectrum of applications in scientific research due to its structural features and pharmacological properties. Below is a detailed analysis of six unique applications, each presented in a separate section.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist: Ethyl 3-phenoxybenzoate derivatives have been found to exhibit agonist activity for PPAR, which is a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. PPAR agonists are crucial in the study of metabolic disorders, particularly diabetes, as they play a significant role in the regulation of fatty acid storage and glucose metabolism .
Glucokinase Activation: Glucokinase is an enzyme that facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis. Ethyl 3-phenoxybenzoate derivatives have been shown to activate glucokinase, which is an essential process in glycemic regulation and is of particular interest in diabetes research .
Antiglycation Agent: Protein glycation is a non-enzymatic process where sugars bind to proteins, significantly altering their function and structure, often resulting in various chronic diseases. Some derivatives of Ethyl 3-phenoxybenzoate have been identified as potential inhibitors of protein glycation, making them valuable in the prevention and treatment of complications arising from diabetes .
Antimicrobial Activity: The structural analogs of Ethyl 3-phenoxybenzoate have been associated with high biological activity, including antimicrobial properties. This makes them candidates for the development of new antimicrobial agents that could be used to treat various infections .
Environmental Biodegradation: Ethyl 3-phenoxybenzoate is an important intermediate in the synthesis of pyrethroids and is also a metabolic product of their degradation. Microorganisms that can utilize Ethyl 3-phenoxybenzoate as a carbon source are of significant interest in environmental biodegradation, particularly in the breakdown of persistent organic pollutants .
Anti-inflammatory and Analgesic Properties: Compounds containing the diphenyloxide fragment, such as Ethyl 3-phenoxybenzoate, are known for their efficacy as anti-inflammatory and analgesic agents. This application is crucial in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced toxicity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-phenoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)12-7-6-10-14(11-12)18-13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKYKBFMRILRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001346970 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenoxybenzoate | |
CAS RN |
60677-14-7 | |
| Record name | Ethyl 3-phenoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001346970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

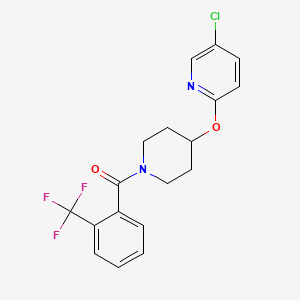
![N-[(4-methylphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2596746.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B2596747.png)
![N-(2,4-difluorophenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2596749.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]propanamide](/img/structure/B2596753.png)

![[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2596756.png)
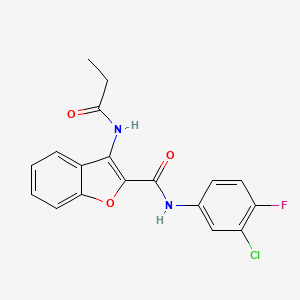
![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2596758.png)
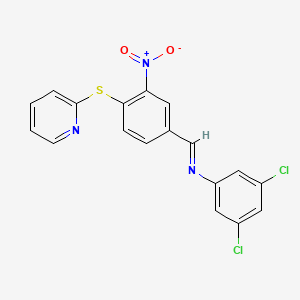
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2596764.png)

![[3-(3-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2596766.png)
